3,17-Dihydroxy-5-estrene

Steroidogenesis Granulosa cell metabolism 19-norandrogen pathway

3,17-Dihydroxy-5-estrene (CAS 4993-32-2; synonym 5(10)-estrene-3β,17β-diol) is a synthetic 19-norandrostane steroid belonging to the estrane class. It is a non-aromatic 19-norsteroid bearing hydroxyl groups at the 3β and 17β positions and a double bond at the 5(10) position, distinguishing it from the more common 4-ene and 5α-reduced androstane frameworks.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 4993-32-2
Cat. No. B029873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,17-Dihydroxy-5-estrene
CAS4993-32-2
Synonyms3,17-DHE
3,17-dihydroxy-5-estrene
5(10)-estrene-3,17-diol
Estr-5(10)-ene-3,17-diol
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O
InChIInChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14+,15+,16-,17-,18-/m0/s1
InChIKeyIBHQSODTBQCZDA-MACGOEAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,17-Dihydroxy-5-estrene (CAS 4993-32-2) – Chemical Identity, Steroid Class, and Core Research Profile for Procurement Decisions


3,17-Dihydroxy-5-estrene (CAS 4993-32-2; synonym 5(10)-estrene-3β,17β-diol) is a synthetic 19-norandrostane steroid belonging to the estrane class [1]. It is a non-aromatic 19-norsteroid bearing hydroxyl groups at the 3β and 17β positions and a double bond at the 5(10) position, distinguishing it from the more common 4-ene and 5α-reduced androstane frameworks . Originally identified as a novel metabolite produced by porcine granulosa cells from androstenedione, it functions as a key biosynthetic intermediate in the 19-norandrogen pathway and serves as a direct prohormone of nandrolone (19-nortestosterone) [2]. The compound is also detected as an endogenous steroid in equine urine, underpinning its relevance in doping control and steroid metabolism research [3].

Why 3,17-Dihydroxy-5-estrene Cannot Be Replaced by Other 19-Norsteroids in Research and Reference Applications


The 5(10)-ene configuration of 3,17-dihydroxy-5-estrene imparts distinct chemical stability, metabolic routing, and analytical behavior compared to closely related 19-norsteroids such as bolandiol (19-nor-4-androstenediol), 19-nortestosterone, or 5α-estrane-3β,17β-diol [1]. The double bond position dictates the compound's susceptibility to isomerization under acidic conditions and its chromatographic retention profile, which is exploited in doping control as a specific marker that resolves from other estrenediol isomers [2]. Furthermore, the 3β-hydroxyl group necessitates enzymatic oxidation by 3β-hydroxysteroid dehydrogenase/isomerase for conversion to active 4-ene-3-keto androgens, a metabolic gate that differs fundamentally from the 3-keto or 3α-hydroxy analogs, making generic substitution scientifically invalid when studying prohormone activation or endogenous steroid profiling [1][2].

Quantitative Differentiation of 3,17-Dihydroxy-5-estrene Against Closest Analogs – Evidence for Procurement Selection


Superior Accumulation of 3,17-Dihydroxy-5-estrene Over 19-Nortestosterone in Porcine Granulosa Cell Steroidogenesis

In a controlled in vitro luteinization model using porcine granulosa cells (pGC) cultured with 5 µM androstenedione, the accumulation of 5(10)-estrene-3β,17β-diol (3,17-dihydroxy-5-estrene) was directly compared with that of 19-nortestosterone. At the 48-hour time point, which represented the maximal accumulation for both steroids, 3,17-dihydroxy-5-estrene consistently accumulated to higher concentrations than 19-nortestosterone [1]. This differential accumulation profile establishes 3,17-dihydroxy-5-estrene as a kinetically favored product in the 19-norandrogen biosynthetic branch, making it a preferred substrate or analytical target when studying the aromatase-dependent 19-norsteroid pathway.

Steroidogenesis Granulosa cell metabolism 19-norandrogen pathway

Aromatase-Dependent Formation Distinguishes 3,17-Dihydroxy-5-estrene from 4-Ene-3-Keto Androgens

The biosynthesis of 3,17-dihydroxy-5-estrene from androstenedione and 19-hydroxyandrostenedione was significantly reduced (p < 0.01) by the aromatase inhibitors 4-hydroxyandrostenedione (15 µM) and aminoglutethimide phosphate (100 µM), demonstrating that its formation is coupled to the aromatase enzyme complex [1]. In contrast, the formation of 4-ene-3-keto androgens such as testosterone does not require aromatase activity. This mechanistic dependency creates a unique functional niche: 3,17-dihydroxy-5-estrene serves as a selective readout of aromatase-mediated 19-norsteroid synthesis, whereas 4-ene-3-keto analogs reflect broader androgenic pathways independent of aromatase. This distinction is critical for experimental designs requiring pathway-specific interrogation.

Aromatase inhibition Steroidogenic enzyme specificity 19-norandrogen biosynthesis

Unique Chromatographic Resolution of 3,17-Dihydroxy-5-estrene from Isomeric Estrenediols in Equine Doping Control

3,17-Dihydroxy-5-estrene has been identified as an endogenous steroid in equine urine and is listed as a distinct reference compound for doping control laboratories [1][2]. Its 5(10)-ene-3β,17β-diol structure confers a distinct retention time on C18 reverse-phase HPLC columns compared to isomeric estrenediols such as 5α-estrane-3β,17β-diol and 5(10)-estrene-3β,17α-diol, enabling unambiguous identification when used as a certified reference material [1][3]. The 17α-epimer (5(10)-estrene-3β,17α-diol) is used as a biological marker of pregnancy in mares, highlighting the critical importance of stereochemical specificity in sourcing the correct isomer for analytical method development [3].

Doping analysis Equine steroid profiling Chromatographic differentiation

High-Value Research and Industrial Application Scenarios for 3,17-Dihydroxy-5-estrene


Probing Aromatase-Dependent 19-Norandrogen Biosynthesis in Ovarian Follicular Models

In vitro granulosa cell or luteal cell models investigating the aromatase-dependent branch of 19-norsteroid biosynthesis require 3,17-dihydroxy-5-estrene as either a quantitative endpoint metabolite or as an authentic reference standard for HPLC/GC-MS identification. Its formation is significantly suppressed by aromatase inhibitors (4-hydroxyandrostenedione at 15 µM; aminoglutethimide phosphate at 100 µM, p < 0.01), making it a pathway-selective biomarker that is not substitutable by 4-ene-3-keto androgens [1]. The compound's consistently higher accumulation relative to 19-nortestosterone in granulosa cell cultures further recommends it as the preferred analytical target for sensitivity-limited experimental designs [2].

Equine Doping Control and Endogenous Steroid Profiling

Anti-doping laboratories require certified 3,17-dihydroxy-5-estrene (5(10)-estrene-3β,17β-diol) as a reference material for the chromatographic identification and quantification of this endogenous 19-norandrogen in equine urine. The compound's distinct HPLC retention time on C18 reverse-phase columns differentiates it from the 17α-epimer (a pregnancy marker) and from 5α-reduced estranediols, ensuring that method validation and routine screening are not confounded by isomeric cross-reactivity [1][3]. Procurement of the correct stereoisomer is essential for compliance with racing authority analytical specifications.

Metabolic Fate Studies of 19-Norsteroid Prohormones

As a direct metabolic precursor of 19-norandrostenedione and 19-nortestosterone, 3,17-dihydroxy-5-estrene is indispensable for studies mapping the conversion of 3-hydroxy-5(10)-estrenes to bioactive 19-nor-4-ene-3-ketosteroids by 3β-hydroxysteroid dehydrogenase/isomerase [1]. The 5(10)-ene configuration imposes a specific requirement for enzymatic isomerization that is not shared by the 4-ene isomer bolandiol, allowing researchers to dissect the substrate specificity of 3β-HSD isoforms and the kinetic parameters governing prohormone activation [1][4].

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